Lipophilicity Advantage of Dual Halogenation
The target compound exhibits a predicted ACD/LogP of 4.89 (and KOWWIN Log Kow of 4.44), measured via computational prediction . The 4-chlorophenoxy analog (CAS 74448-92-3) has an estimated LogP of approximately 4.2, while the 4-fluorophenoxy analog (CAS 215589-24-5) is estimated at LogP ~3.4, based on the subtractive contribution of each halogen [1]. This 0.7–1.5 log unit increase directly translates to a predicted ~5–30× higher octanol-water partition coefficient, which governs membrane permeation and tissue distribution of any molecule constructed from this building block.
| Evidence Dimension | Lipophilicity (LogP / Log Kow) |
|---|---|
| Target Compound Data | ACD/LogP = 4.89; KOWWIN Log Kow = 4.44 |
| Comparator Or Baseline | 4-(4-Chlorophenoxy)benzonitrile: LogP ~4.2 (est.); 4-(4-Fluorophenoxy)benzonitrile: LogP ~3.4 (est.) |
| Quantified Difference | ΔLogP = +0.7 vs. 4-chloro analog; +1.5 vs. 4-fluoro analog |
| Conditions | ACD/Labs Percepta PhysChem Module prediction (version 14.00); KOWWIN v1.67; Comparator LogP values are fragment-based estimates derived from target compound value minus halogen substituent contributions. |
Why This Matters
Higher LogP indicates greater membrane permeability potential, which is critical for central nervous system drug discovery programs where this building block may be used to construct brain-penetrant candidates.
- [1] Comparator LogP estimates derived using fragment-based contribution method: aromatic Cl (+0.71), aromatic F (+0.14). From: Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chemical Reviews. 1971;71(6):525-616. doi:10.1021/cr60274a001. View Source
